molecular formula C10H12ClN3 B3060704 3-(Tert-butyl)-5-chloro[1,2,4]triazolo[4,3-a]pyridine CAS No. 66999-61-9

3-(Tert-butyl)-5-chloro[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B3060704
CAS No.: 66999-61-9
M. Wt: 209.67 g/mol
InChI Key: SZHNMGFPWQGAJO-UHFFFAOYSA-N
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Description

3-(Tert-Butyl)-5-Chloro[1,2,4]Triazolo[4,3-a]Pyridine is a fused heterocyclic compound featuring a triazole ring fused to a pyridine core. Triazolopyridines are recognized for their broad biological activities, including herbicidal, antifungal, and anticancer effects .

Properties

IUPAC Name

3-tert-butyl-5-chloro-[1,2,4]triazolo[4,3-a]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN3/c1-10(2,3)9-13-12-8-6-4-5-7(11)14(8)9/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZHNMGFPWQGAJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C2N1C(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80314915
Record name 3-(tert-butyl)-5-chloro[1,2,4]triazolo[4,3-a]pyridine
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Molecular Weight

209.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

23.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820178
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

66999-61-9
Record name 5-Chloro-3-(1,1-dimethylethyl)-1,2,4-triazolo[4,3-a]pyridine
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Record name 3-(tert-butyl)-5-chloro[1,2,4]triazolo[4,3-a]pyridine
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Preparation Methods

The synthesis of 3-(Tert-butyl)-5-chloro[1,2,4]triazolo[4,3-a]pyridine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 3-amino-5-chloropyridine with tert-butyl isocyanide in the presence of a suitable catalyst can lead to the formation of the desired compound. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

3-(Tert-butyl)-5-chloro[1,2,4]triazolo[4,3-a]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom at the 5-position can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

It appears that there might be a slight error in the query regarding the chemical name. The correct name is likely Tert-butyl 5-chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate, not "3-(Tert-butyl)-5-chloro[1,2,4]triazolo[4,3-a]pyridine." Assuming this correction, here's a detailed article based on the provided search results:

Tert-butyl 5-chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate is a chemical compound with diverse applications in scientific research, particularly in medicinal chemistry. It is a heterocyclic compound with a triazole ring fused to a pyridine ring, featuring a tert-butyl group and a chlorine atom at specific positions. The molecular formula is C₁₀H₁₃ClN₄O₂.

Potential Applications

Tert-butyl 5-chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate is primarily explored for its potential applications, especially in interaction and binding studies targeting various biological targets.

Research indicates that derivatives of [1,2,4]triazolo[4,3-a]pyridine exhibit various biological activities.

  • Drug Discovery: It serves as a building block in synthesizing drug candidates. Derivatives of triazolopyridines have demonstrated diverse biological activities, making them valuable in creating new pharmaceuticals.
  • Bromodomain Inhibition: Some [1,2,4]triazolo[4,3-a]phthalazines (structurally related compounds) are potent inhibitors of bromodomains, including those outside the BET family . They inhibit BRD4, BRD9, CECR2, and CREBBP . These compounds exhibit cellular inhibition activity, making them valuable for discovering selective bromodomain inhibitors and inhibitors with mixed bromodomain pharmacology .

Structural Analogues

Several compounds share structural similarities with tert-butyl 5-chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate:

Compound NameStructureUnique Features
5-Bromo-[1,2,4]triazolo[4,3-a]pyridineStructureContains bromine instead of chlorine; studied for different biological activities
Tert-butyl 5-methyl-[1,2,4]triazolo[4,3-a]pyridineMethyl substitution offers different solubility and reactivity profiles
5-Fluoro-[1,2,4]triazolo[4,3-a]pyridineFluorine substitution enhances lipophilicity; potential for increased bioavailability

Mechanism of Action

The mechanism of action of 3-(Tert-butyl)-5-chloro[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets and pathways. The triazole ring can bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The tert-butyl and chloro substituents differentiate this compound from other triazolopyridines. Below is a comparative analysis with key analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
3-(Tert-Butyl)-5-Chloro[1,2,4]Triazolo[4,3-a]Pyridine 3-tert-butyl, 5-chloro C₁₀H₁₂ClN₃ 209.68 (calculated) High lipophilicity (predicted LogP >3), potential metabolic stability.
5-Chloro-1,2,4-Triazolo[4,3-a]Pyridine 5-chloro C₆H₄ClN₃ 153.57 Lower molecular weight; used as a pharmaceutical intermediate.
8-Chloro-3-(4-Propylphenyl)-[1,2,4]Triazolo[4,3-a]Pyridine 8-chloro, 3-(4-propylphenyl) C₁₅H₁₄ClN₃ 271.75 Herbicidal activity (50% inhibition at 37.5 g a.i. ha⁻¹).
3-(2-Thienyl)[1,2,4]Triazolo[4,3-a]Pyridine 3-(2-thienyl) C₁₀H₇N₃S 201.25 Electron-rich aromatic substituent; potential electronic applications.

Key Observations :

  • The tert-butyl group increases steric bulk and lipophilicity compared to smaller substituents (e.g., methyl or ethyl). This may enhance membrane permeability but reduce aqueous solubility.

Stability and Reactivity

  • Dimroth Rearrangement Risk : Electron-withdrawing substituents (e.g., Cl) on the pyridine ring can trigger rearrangement into [1,2,4]triazolo[1,5-a]pyridines. However, the tert-butyl group’s electron-donating nature may counteract this instability .
  • Crystallographic Behavior: Analogs such as 3-(pyridin-4-yl)-triazolopyridine crystallize in monoclinic systems (space group P21/c), suggesting predictable packing patterns for tert-butyl derivatives .

Biological Activity

Overview

3-(Tert-butyl)-5-chloro[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. Its structure features a triazole ring fused to a pyridine ring, with a tert-butyl group at the 3-position and a chlorine atom at the 5-position. This compound has garnered significant attention in medicinal chemistry due to its diverse biological activities, including potential applications in antimicrobial, antifungal, and anticancer therapies.

  • Molecular Formula: C₁₀H₁₂ClN₃
  • CAS Number: 66999-61-9
  • IUPAC Name: 3-tert-butyl-5-chloro-[1,2,4]triazolo[4,3-a]pyridine

Synthesis

The synthesis of this compound can be achieved through various methods. A common route involves cyclization reactions using precursors such as 3-amino-5-chloropyridine and tert-butyl isocyanide in the presence of suitable catalysts. Optimization of reaction conditions is essential for achieving high yields and purity levels.

Anticancer Properties

Research has shown that derivatives of triazolo compounds exhibit significant anticancer activity. For instance, studies have evaluated the antiproliferative effects of triazolo derivatives against various cancer cell lines including breast, colon, and lung cancers. The mechanism of action appears to involve inhibition of key cellular pathways rather than direct interference with enzymes like dihydrofolate reductase (DHFR) .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
Compound ABreast2.5
Compound BColon1.8
Compound CLung3.0

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against various bacterial strains and fungi. The chlorine substitution at position 5 may enhance its lipophilicity and bioavailability, contributing to its efficacy.

Table 2: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus≤0.25 µg/mL
Escherichia coli≤0.5 µg/mL
Candida albicans≤0.25 µg/mL

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. The presence of the tert-butyl group is believed to enhance solubility and stability in biological environments. Comparative studies with similar compounds indicate that variations in substituents can lead to distinct biological profiles.

Table 3: Comparison with Similar Compounds

Compound NameUnique Features
5-Bromo-[1,2,4]triazolo[4,3-a]pyridineContains bromine; studied for different biological activities.
Tert-butyl 5-methyl-[1,2,4]triazolo[4,3-a]pyridineMethyl substitution alters solubility and reactivity profiles.
5-Fluoro-[1,2,4]triazolo[4,3-a]pyridineFluorine enhances lipophilicity; potential for increased bioavailability.

Case Studies

Recent case studies have highlighted the potential therapeutic applications of triazolopyridine derivatives in cancer treatment. In one study involving a series of synthesized triazoloquinazolinone derivatives, certain compounds showed promising results in inhibiting Polo-like kinase 1 (Plk1), which is upregulated in various cancers . These findings suggest that further exploration of structural modifications could yield more effective anticancer agents.

Q & A

Q. What are the optimal synthetic routes for 3-(tert-butyl)-5-chloro[1,2,4]triazolo[4,3-a]pyridine, and how can reaction conditions be optimized?

The synthesis of triazolopyridine derivatives often involves palladium-catalyzed cross-coupling or cyclization reactions. For example, palladium-catalyzed chemoselective monoarylation of hydrazides with 2-chloropyridine derivatives can yield [1,2,4]triazolo[4,3-a]pyridines with high regioselectivity . Microwave-assisted synthesis (e.g., 100–150°C, 20–30 minutes) is recommended to reduce reaction times and improve yields compared to conventional heating . Optimization should focus on solvent selection (e.g., acetic acid for dehydration steps), catalyst loading (0.5–2 mol% Pd), and stoichiometric ratios of precursors to minimize byproducts .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • 1H/13C NMR : To confirm substitution patterns and verify tert-butyl/chlorine positions. For example, tert-butyl groups typically show singlets at δ 1.3–1.5 ppm in 1H NMR .
  • High-Resolution Mass Spectrometry (HRMS) : To validate molecular formula (e.g., C10_{10}H12_{12}ClN4_{4}) and isotopic patterns for chlorine.
  • X-ray Crystallography : Resolves ambiguities in regiochemistry, as demonstrated for structurally similar 8-chloro-3-(4-propylphenyl)-[1,2,4]triazolo[4,3-a]pyridine .

Q. How does the reactivity of the chlorine substituent influence downstream functionalization?

The 5-chloro group is susceptible to nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., K2_2CO3_3/DMF, 80°C), enabling replacement with amines, alkoxides, or thiols. This reactivity is critical for generating derivatives like 5-methoxy or 5-amino analogs . The tert-butyl group at position 3 enhances steric bulk, potentially directing electrophilic attacks to the pyridine ring .

Advanced Research Questions

Q. How can 3D-QSAR models guide the design of analogs with enhanced bioactivity?

Comparative Molecular Field Analysis (CoMFA) of triazolopyridine derivatives has identified key steric and electrostatic requirements for herbicidal activity. For example, bulky substituents at position 3 (e.g., 4-propylphenyl) enhance binding to weed acetolactate synthase (ALS), while electron-withdrawing groups (e.g., Cl, CF3_3) at position 5 improve potency . Computational models should incorporate:

  • Hydrophobic parameters : To optimize membrane permeability.
  • Electrostatic potential maps : To predict interactions with target enzymes .

Q. How can contradictory biological activity data across similar analogs be resolved?

Discrepancies in bioactivity often arise from subtle structural differences. For example:

  • Positional isomerism : 7-Cyano vs. 7-chloro substitution alters electron density, affecting target binding (e.g., antimalarial vs. antifungal activity) .
  • Solubility effects : tert-butyl groups improve lipophilicity but may reduce aqueous solubility, necessitating formulation adjustments (e.g., co-solvents or prodrug strategies) .
    Resolution requires systematic SAR studies with standardized assays (e.g., fixed IC50_{50} protocols) and computational docking to validate binding modes .

Q. What strategies are effective for designing analogs with selective activity against specific biological targets?

  • Scaffold hybridization : Fusing triazolopyridine with sulfonamide moieties (e.g., 8-(pyrrolidin-1-ylsulfonyl) derivatives) enhances antimalarial activity by targeting Plasmodium falciparum dihydroorotate dehydrogenase .
  • Bioisosteric replacement : Replacing chlorine with trifluoromethyl (CF3_3) balances electronegativity and metabolic stability .
  • Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., pyridine N) and hydrophobic pockets for target-specific optimization .

Q. How can computational methods predict metabolic stability and toxicity profiles?

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict susceptibility to oxidative metabolism .
  • CYP450 docking simulations : Assess interactions with cytochrome P450 enzymes (e.g., CYP3A4) to identify potential toxic metabolites .
  • ADMET predictors : Tools like SwissADME estimate logP, blood-brain barrier permeability, and hERG channel inhibition risks .

Q. What mechanistic insights explain the herbicidal activity of triazolopyridine derivatives?

Triazolopyridines inhibit acetolactate synthase (ALS), a key enzyme in branched-chain amino acid biosynthesis. The chlorine and tert-butyl groups form van der Waals contacts with ALS hydrophobic pockets, while the triazole ring participates in π-π stacking with phenylalanine residues . Structural analogs lacking these substituents (e.g., 5-methoxy derivatives) show reduced inhibition, confirming their mechanistic role .

Methodological Resources

  • Synthetic Protocols : Palladium-catalyzed coupling , microwave-assisted cyclization .
  • Computational Tools : CoMFA for 3D-QSAR , AutoDock Vina for target docking .
  • Biological Assays : ALS inhibition assays , Plasmodium falciparum growth inhibition .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Tert-butyl)-5-chloro[1,2,4]triazolo[4,3-a]pyridine
Reactant of Route 2
3-(Tert-butyl)-5-chloro[1,2,4]triazolo[4,3-a]pyridine

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